molecular formula C12H11N3O4 B6151412 ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 21443-84-5

ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No. B6151412
CAS RN: 21443-84-5
M. Wt: 261.2
InChI Key:
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Description

Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate (ENPC) is an organic compound that has been studied for its potential applications in the field of science. ENPC is a nitro-substituted pyrazole derivative with a wide range of applications, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate involves the reaction of ethyl 4-oxo-1-phenyl-1,3-dihydro-2-pyrazoline-3-carboxylate with nitric acid and sodium nitrite to form ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate.

Starting Materials
Ethyl 4-oxo-1-phenyl-1,3-dihydro-2-pyrazoline-3-carboxylate, Nitric acid, Sodium nitrite

Reaction
Add nitric acid to a solution of ethyl 4-oxo-1-phenyl-1,3-dihydro-2-pyrazoline-3-carboxylate in acetic acid, Cool the reaction mixture to 0-5°C, Add sodium nitrite to the reaction mixture, Stir the reaction mixture at 0-5°C for 30 minutes, Warm the reaction mixture to room temperature and stir for an additional 2 hours, Pour the reaction mixture into ice-cold water, Collect the precipitate by filtration and wash with water, Dry the product under vacuum to obtain ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate

Scientific Research Applications

Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate has been studied for its potential applications in the field of science. It has been used as a catalyst in the synthesis of various organic compounds, including polymers, pharmaceuticals, and dyes. It has also been used as a reagent in the synthesis of a variety of organic compounds, such as heterocycles, amides, and amines.

Mechanism Of Action

Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate is known to act as a proton-transfer agent, which means that it can transfer protons from one molecule to another. This ability makes ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate a useful reagent for synthesizing a variety of organic compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate are not yet fully understood. However, studies have shown that it is capable of inhibiting certain enzymes, such as cytochrome P450 and thiopurine S-methyltransferase. It has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages And Limitations For Lab Experiments

Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate has several advantages when used in lab experiments. It is a relatively inexpensive reagent, and it is also easy to obtain. Additionally, it is a versatile reagent that can be used in a variety of reactions. However, ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate is also known to be toxic and can cause irritation to the skin and eyes.

Future Directions

The potential applications of ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate are still being explored. Future research may focus on its use as a catalyst in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research may explore its potential as an anti-inflammatory or anti-oxidant agent. Additionally, studies may be conducted to further understand its mechanism of action and biochemical and physiological effects.

properties

CAS RN

21443-84-5

Product Name

ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate

Molecular Formula

C12H11N3O4

Molecular Weight

261.2

Purity

95

Origin of Product

United States

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